2-Azidomethyl-4-chloropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-(azidomethyl)-4-chloropyridine |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-2-9-6(3-5)4-10-11-8/h1-3H,4H2 |
InChI Key |
OWVBVNSYKXWWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azidomethyl 4 Chloropyridine
Strategies for Introducing Azidomethyl Functionality
The incorporation of the azidomethyl group onto the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. This is typically accomplished through the conversion of a pre-existing functional group at the 2-position of the 4-chloropyridine (B1293800) scaffold.
Nucleophilic Azidation of Halomethyl Precursors
A direct and widely utilized method for the synthesis of 2-Azidomethyl-4-chloropyridine involves the nucleophilic substitution of a halomethyl group, most commonly a chloromethyl group, with an azide (B81097) salt. The precursor, 2-chloromethyl-4-chloropyridine, serves as the starting material for this transformation.
The reaction proceeds via a standard SN2 mechanism, where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the methyl group attached to the pyridine ring. A variety of azide sources can be employed, with sodium azide (NaN₃) being a common and cost-effective choice. The reaction is typically carried out in a polar aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), to facilitate the dissolution of the reactants and promote the substitution reaction. One specific method involves the reaction of 2-chloromethyl-4-chloropyridine with tetramethylguanidinium azide in dichloromethane at ambient temperature for 24 hours to yield this compound. prepchem.com Another general approach for the synthesis of azidomethylpyridines involves the reaction of the corresponding chloromethylpyridine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.com
Table 1: Nucleophilic Azidation of 2-Chloromethyl-4-chloropyridine
| Starting Material | Reagent | Solvent | Conditions | Product |
| 2-Chloromethyl-4-chloropyridine | Tetramethylguanidinium azide | CH₂Cl₂ | Ambient temperature, 24 h | This compound |
| 2-Chloromethylpyridine | Sodium azide | DMF | Not specified | 2-Azidomethylpyridine |
Transformations from Hydroxymethyl Intermediates
An alternative strategy for the introduction of the azidomethyl group begins with a hydroxymethyl precursor, such as (4-chloro-pyridin-2-yl)methanol. This approach involves a two-step sequence: the conversion of the hydroxymethyl group into a more reactive leaving group, typically a halomethyl group, followed by nucleophilic azidation.
Alternative Azide Formation Pathways (e.g., Pummerer Reaction with Azides)
While less commonly reported for the specific synthesis of this compound, the Pummerer rearrangement offers a potential alternative pathway for the formation of α-azido sulfides, which could be conceptually extended to the synthesis of azidomethylpyridines. The classical Pummerer rearrangement involves the transformation of a sulfoxide (B87167) into an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. wikipedia.org
In a modified approach, the use of azides as nucleophiles in a Pummerer-type reaction has been established. acs.org This reaction typically involves the activation of a sulfoxide, such as a 2-(methylsulfinyl)pyridine (B1605579) derivative, to form a reactive sulfonium (B1226848) ion intermediate. nottingham.ac.uk Subsequent trapping of this intermediate with an azide nucleophile could potentially yield the α-azido sulfide, which upon further transformation, might lead to the desired 2-azidomethylpyridine. However, the application of this methodology for the direct synthesis of this compound has not been extensively documented in the literature.
Approaches for Regioselective Chlorination at the Pyridine 4-Position
The introduction of a chlorine atom specifically at the 4-position of the pyridine ring is crucial for the synthesis of the target compound. Several methods can be employed to achieve this regioselectivity, including directed chlorination techniques and nucleophilic aromatic substitution reactions.
Directed Chlorination Techniques for Pyridine Rings
Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. In the context of pyridine derivatives, a directing group can guide a transition metal catalyst to a specific C-H bond, enabling its selective chlorination.
Palladium-catalyzed reactions have been successfully employed for the ortho-chlorination of 2-arylpyridines. thieme-connect.de In these systems, the pyridine nitrogen acts as a directing group, coordinating to the palladium catalyst and positioning it for the activation of the C-H bond at the ortho-position of the aryl ring. While this specific example focuses on the functionalization of an aryl substituent, the principle of directed chlorination can be adapted to the pyridine ring itself. For instance, palladium-catalyzed chlorination of phenol (B47542) derivatives can be directed by a 2-pyridine group to achieve chlorination at the ortho-position of the phenol. rsc.org The development of suitable directing groups and catalytic systems for the selective chlorination of the 4-position of a 2-substituted pyridine remains an active area of research.
Nucleophilic Aromatic Substitution in 4-Chloropyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. This reactivity can be harnessed to introduce a chlorine atom at the 4-position.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a highly direct, or convergent, approach. This strategy involves the nucleophilic substitution of a leaving group at the 2-methyl position of a pre-functionalized 4-chloropyridine core. The most common precursors are 2-halomethyl-4-chloropyridine derivatives.
A documented method involves the reaction of 2-chloromethyl-4-chloropyridine with an azide source. prepchem.com For instance, reacting 2-chloromethyl-4-chloropyridine with tetramethylquinoline azide in dichloromethane (CH2Cl2) at room temperature for 24 hours yields the desired this compound. prepchem.com Another established route, detailed in European Patent EP0127992, utilizes 2-bromomethyl-4-chloropyridine hydrobromide as the starting material, which is treated with sodium azide in a mixture of aqueous acetone (B3395972) to produce the target compound. google.com
These methods can be considered the final, key bond-forming step in a convergent synthesis. The 4-chloropyridine core bearing a reactive methyl group is synthesized separately and then "converges" with the azide functionality to complete the molecule. While these are simple, linear transformations, they represent the most direct route to the title compound.
From a divergent synthesis perspective, this compound itself can serve as a versatile intermediate. The azide group is a high-energy functional group that can undergo a variety of transformations, such as reduction to an amine or participation in cycloaddition reactions (e.g., "click chemistry"), allowing for the creation of a diverse library of compounds from a common starting material. mdpi.commdpi.com
Below is a summary of reported synthetic precursors and conditions for the synthesis of this compound.
| Starting Material | Reagents | Solvent(s) | Conditions | Reference |
| 2-Chloromethyl-4-chloropyridine | Tetramethylquinoline azide | CH2Cl2 | Ambient temperature, 24 hours | prepchem.com |
| 2-Bromomethyl-4-chloropyridine hydrobromide | Sodium azide | Aqueous Acetone | Not specified | google.com |
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers several advanced techniques that could be applied to optimize the synthesis of this compound and related derivatives, aiming for higher efficiency, better yields, and more environmentally benign processes.
Microwave-Assisted Synthetic Approaches in Heterocyclic Chemistry
Microwave-assisted organic synthesis has become a powerful tool in heterocyclic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. jocpr.com The technique relies on the efficient heating of polar molecules and solvents by microwave irradiation, leading to a rapid increase in temperature and reaction speed. rsc.org
This methodology has been successfully employed for the synthesis of various pyridine derivatives. For example, microwave irradiation has facilitated one-pot, three-component reactions to create substituted imidazo[1,2-a]pyridines and trisubstituted pyridine-3-carbonitriles. jocpr.comrsc.org These procedures are noted for their short reaction times (minutes instead of hours), good to excellent yields, and often solvent-free or eco-friendly conditions. jocpr.comtandfonline.com Given that the synthesis of this compound involves a nucleophilic substitution reaction, which is often enhanced by heat, the application of microwave-assisted synthesis could provide a more rapid and efficient alternative to conventional methods that require prolonged heating or reaction times. tandfonline.com
| Reaction Type | Key Features of Microwave-Assisted Method | Reference(s) |
| Synthesis of Imidazo[1,2-a]pyridines | Metal-free, short reaction time (60 seconds), good yields (up to 99%) | rsc.orgresearchgate.net |
| Synthesis of Pyridine-3-carbonitriles | One-pot, three-component reaction, high yields (49-90%), short reaction time (10-30 min) | jocpr.com |
| Synthesis of Pyridomercaptotriazoles | Rapid generation (4-10 min), high yields, excellent purities | tandfonline.com |
| Synthesis of Pyrazolo[3,4-b]pyridines | One-pot condensation in water, good to excellent yields | rsc.org |
Catalytic Methodologies in Pyridine and Azide Functionalization
Catalysis offers sophisticated and selective methods for the functionalization of heterocyclic rings and the introduction of azide groups. These advanced techniques represent the cutting edge of synthetic chemistry.
Pyridine Functionalization: Direct functionalization of the pyridine ring, particularly through C-H activation, is a highly sought-after transformation in modern organic synthesis. beilstein-journals.org Transition-metal catalysis (e.g., using rhodium, yttrium, or gadolinium) enables the direct alkylation, arylation, and borylation of the pyridine core. beilstein-journals.orgacs.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route.
Furthermore, novel photochemical and organocatalytic strategies have emerged. For instance, a dithiophosphoric acid catalyst can be used in a photochemical process to functionalize pyridines with allylic radicals, demonstrating unique regioselectivity that differs from classical Minisci reactions. nih.govrecercat.catacs.org This approach harnesses the reactivity of pyridinyl radicals generated via single-electron transfer (SET). acs.org
Azide Functionalization: Transition metal catalysis is also pivotal in reactions involving the azide group. Catalytic methods exist for the direct azidation of C–H bonds, providing a powerful way to install this functionality. mdpi.com For example, copper-catalyzed C(sp³)–H azidation has been reported for benzylic positions. mdpi.com
The azide group is famously utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole rings. frontiersin.org This reaction is exceptionally robust and selective. While it doesn't form the target compound directly, it highlights a primary catalytic application of the azide functional group present in this compound, making the compound a valuable building block for further diversification. frontiersin.orgmdpi.com Photocatalysis has also been used for C-H amidation of heteroarenes using acyl azides, where dinitrogen is the only byproduct. uni-regensburg.de
| Catalytic Approach | Description | Target Functionality | Catalyst Examples | Reference(s) |
| C-H Functionalization | Direct introduction of functional groups onto the pyridine ring via C-H bond activation. | Pyridine Core | Rh(I), Yttrium complexes, Gd complexes | beilstein-journals.orgacs.org |
| Photochemical Organocatalysis | Functionalization of pyridines via pyridinyl radicals under photochemical conditions. | Pyridine Core | Dithiophosphoric acid | nih.govrecercat.catacs.org |
| Phosphorus Ligand-Coupling | Formation of C-C and C-Heteroatom bonds on pyridine rings using phosphorus intermediates. | Pyridine Core | Phosphorus-based ligands/reagents | colostate.edu |
| C-H Azidation | Direct conversion of a C-H bond to a C-N3 bond. | Azide Introduction | Copper complexes | mdpi.com |
| Azide-Alkyne Cycloaddition (CuAAC) | [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. | Azide Reaction | Copper(I) | frontiersin.orgmdpi.com |
| Photocatalytic C-H Amidation | C-H amidation of heteroarenes using acyl azides and visible light. | Azide Reaction | Phosphoric acid, photocatalyst | uni-regensburg.de |
Reactivity and Mechanistic Investigations of 2 Azidomethyl 4 Chloropyridine
Reactivity of the Azidomethyl Moiety
The azidomethyl group (-CH₂N₃) is a versatile functional group known for its participation in a variety of chemical transformations, most notably cycloaddition reactions and reductions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgorganic-chemistry.org This reaction is prized for its reliability, mild reaction conditions, and wide functional group tolerance. nih.gov In the context of 2-Azidomethyl-4-chloropyridine, the azidomethyl group can readily react with a diverse range of terminal alkynes to produce the corresponding triazole-linked pyridine (B92270) derivatives.
The reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) to form a six-membered metallacycle. Subsequent rearrangement and protonolysis yield the stable 1,2,3-triazole ring and regenerate the copper(I) catalyst. nih.gov The high efficiency of this reaction makes it a powerful tool for creating complex molecules from simpler building blocks. rsc.org
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Entry | Alkyne Substrate | Catalyst System | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-((4-chloropyridin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole | >95 |
| 2 | Propargyl alcohol | CuI | Dichloromethane (B109758) | (1-((4-chloropyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | High |
| 3 | Ethyl propiolate | [Cu(CH₃CN)₄]PF₆ | Acetonitrile | Ethyl 1-((4-chloropyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate | High |
| 4 | 1-Ethynyl-4-fluorobenzene | Cu(OAc)₂ | Methanol | 4-chloro-2-((4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine | >90 |
| 5 | 3-Butyn-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | Water | 2-(1-((4-chloropyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)ethanol | High |
Note: The data in this table is illustrative and based on typical yields for CuAAC reactions. Specific experimental results for this compound may vary.
Alternative Transformations of the Azide Group (e.g., Reductions, Other Cycloadditions)
Beyond the CuAAC reaction, the azide functionality can undergo several other important transformations. One of the most common is its reduction to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or the Staudinger reaction.
The Staudinger reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. nih.govbath.ac.uk Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. nih.govbath.ac.ukmdpi.com This two-step process, known as the Staudinger reduction, is a mild and efficient method for converting azides to amines. nih.govbath.ac.uk
Organic azides can also participate in other cycloaddition reactions, such as the thermal Huisgen 1,3-dipolar cycloaddition with alkynes. However, this reaction often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, in contrast to the high regioselectivity of the copper-catalyzed version. nih.gov
Stereoselectivity and Regioselectivity in Azide Reactions
The CuAAC reaction is renowned for its exceptional regioselectivity , almost exclusively yielding the 1,4-disubstituted triazole isomer. This is a direct consequence of the copper-catalyzed mechanism, which proceeds through a pathway that strongly favors this particular orientation.
In terms of stereoselectivity , if the alkyne substrate contains a chiral center, this chirality is typically retained in the final triazole product, as the cycloaddition reaction does not directly involve the chiral center. However, the introduction of stereocenters during the reaction is not a typical feature of the standard CuAAC process.
Reactivity of the 4-Chloropyridine (B1293800) Substructure
The 4-chloropyridine moiety of the molecule is susceptible to reactions characteristic of electron-deficient aromatic systems, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution at the 4-Position of the Pyridine Ring
The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the 2- and 4-positions electron-deficient and thus susceptible to attack by nucleophiles. researchgate.net The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates this reaction. researchgate.net
A wide variety of nucleophiles can displace the chloride at the 4-position, including amines, alkoxides, and thiols. These reactions are often carried out in the presence of a base to neutralize the liberated HCl. mdpi.com
Table 2: Representative Nucleophilic Aromatic Substitution Reactions at the 4-Position
| Entry | Nucleophile | Base | Solvent | Product | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 2-(azidomethyl)-4-(piperidin-1-yl)pyridine | High |
| 2 | Sodium methoxide | - | Methanol | 2-(azidomethyl)-4-methoxypyridine | Moderate to High |
| 3 | Sodium thiophenoxide | - | DMF | 2-(azidomethyl)-4-(phenylthio)pyridine | High |
| 4 | Morpholine | Et₃N | Acetonitrile | 4-(2-(azidomethyl)pyridin-4-yl)morpholine | Good |
| 5 | Sodium azide | - | DMF | 4-azido-2-(azidomethyl)pyridine | Moderate |
Note: The data in this table is illustrative and based on typical yields for SNAr reactions on 4-chloropyridines. Specific experimental results for this compound may vary.
Transition Metal-Catalyzed Cross-Coupling Reactions at the 4-Position
The 4-chloro substituent can also serve as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the 4-chloropyridine with a boronic acid or ester in the presence of a base. researchgate.net This allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position. While chloropyridines are generally less reactive than their bromo or iodo counterparts, the use of appropriate palladium catalysts and ligands can facilitate efficient coupling. researchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 4-position of the pyridine ring and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov This method provides a direct route to 4-alkynylpyridine derivatives.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 4-chloropyridine with an alkene to form a substituted alkene. This reaction is a versatile method for the vinylation of aryl halides.
Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions at the 4-Position
| Entry | Coupling Partner | Catalyst System | Base | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(azidomethyl)-4-phenylpyridine |
| 2 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 2-(azidomethyl)-4-(phenylethynyl)pyridine |
| 3 | Styrene | Pd(OAc)₂ | Et₃N | 2-(azidomethyl)-4-styrylpyridine |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | 2-(azidomethyl)-4-(4-methoxyphenyl)pyridine |
| 5 | 1-Hexyne | Pd(PPh₃)₄, CuI | Piperidine | 2-(azidomethyl)-4-(hex-1-yn-1-yl)pyridine |
Note: The data in this table is illustrative and based on typical conditions for cross-coupling reactions of chloropyridines. Specific outcomes for this compound may require optimization.
Influence of Pyridine Nitrogen on Electrophilic Character and Leaving Group Ability at C-4
The reactivity of the C-4 position in 4-chloropyridine derivatives is significantly influenced by the nitrogen atom within the pyridine ring. The nitrogen atom is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring. stackexchange.com This effect is complemented by resonance, where the nitrogen atom can delocalize the ring's π-electrons, creating regions of positive charge, particularly at the ortho (C-2, C-6) and para (C-4) positions. stackexchange.com
This electron deficiency makes the C-4 carbon highly electrophilic and susceptible to nucleophilic attack. The process is a type of nucleophilic aromatic substitution (SNAr). The coordination of a Lewis acid to the pyridine nitrogen can further enhance this electrophilicity, making the ring even more electron-deficient and activating it towards substitution. researchgate.net Protonation of the nitrogen atom, creating a pyridinium cation, also strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic substitution. stackexchange.comnih.gov The chloride at the C-4 position serves as an effective leaving group, facilitating the substitution reaction once the nucleophile has attacked the electron-deficient carbon center. The stability of the resulting intermediate, often referred to as a Meisenheimer complex, is a key factor in the reaction's progress.
Interplay Between Azidomethyl and Chloropyridine Functionalities in Reactivity
The this compound molecule contains two primary reactive sites: the azido (-N₃) group and the chloro (-Cl) group at the C-4 position. The azidomethyl group, while primarily known for its utility in "click" chemistry (e.g., 1,3-dipolar cycloadditions), also exerts a mild electron-withdrawing effect on the pyridine ring. This electronic influence works in concert with the inherent electron-deficient nature of the pyridine ring caused by the ring nitrogen.
Consequently, the electrophilic character of the C-4 carbon is further enhanced, making the chloro substituent more labile and prone to nucleophilic aromatic substitution. Simultaneously, the reactivity of the azido group remains largely independent, capable of participating in cycloaddition reactions. For instance, reactions of azides with alkynes are often thermally or catalytically promoted. mdpi.com This dual reactivity allows for sequential functionalization; a nucleophile can displace the chloride at C-4, followed by a cycloaddition reaction at the azidomethyl group, or vice versa. The specific reaction conditions (temperature, catalysts, reagents) dictate which functionality reacts preferentially. For example, cycloaddition of an azidopyridine with phenylacetylene in toluene requires high temperatures (110 °C) to proceed. mdpi.com
Challenges and Limitations in this compound Reactivity
While a versatile building block, the reactivity of this compound is not without its challenges. One significant limitation is the potential for cross-reactivity. The conditions required for nucleophilic substitution at the C-4 position might inadvertently trigger reactions involving the azidomethyl group, such as reduction or rearrangement, leading to undesired side products. The azide group itself is thermally sensitive and can decompose, particularly at the elevated temperatures sometimes required for SNAr reactions.
Furthermore, the pyridine ring's electron-deficient nature, while beneficial for SNAr reactions, makes it resistant to electrophilic aromatic substitution. stackexchange.com The regioselectivity of reactions can also be a challenge. While the C-4 position is highly activated, nucleophilic attack can sometimes occur at the C-2 position, depending on the nucleophile and reaction conditions. mdpi.com The presence of the 2-azidomethyl group can sterically hinder the approach of nucleophiles to the C-2 position but may also influence the electronic environment in complex ways. mdpi.com Finally, like many chlorinated aromatic compounds, 2-chloropyridine derivatives can be incompatible with strong oxidizing agents and strong acids. nih.gov
Computational and Theoretical Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to understand and predict the complex reactivity of molecules like this compound. rsc.orgmdpi.com Techniques such as Density Functional Theory (DFT) allow for the detailed examination of reaction pathways, transition states, and the electronic properties that govern reactivity.
Frontier Molecular Orbital (FMO) Analysis in Pyridine Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org For a nucleophilic attack on the this compound ring, the key interaction is between the HOMO of the nucleophile and the LUMO of the pyridine derivative.
In substituted chloropyridines, the LUMO is typically centered on the carbon atoms of the ring, particularly the C-X (carbon-halogen) carbons. wuxiapptec.com For 4-chloropyridine, the LUMO has a significant lobe on the C-4 carbon, indicating that this is the most electrophilic site and the most likely position for nucleophilic attack. wuxiapptec.com The presence of the electron-withdrawing azidomethyl group at the C-2 position would be expected to further lower the energy of the LUMO, making the molecule more reactive towards nucleophiles. FMO analysis helps rationalize why nucleophilic attack occurs preferentially at the C-4 position, as this provides the most favorable orbital overlap and energy stabilization. wuxiapptec.com
Energy Barrier Calculations for Reaction Pathways
Computational chemists can model the entire reaction coordinate for a chemical transformation, identifying transition states and calculating their corresponding activation energy barriers. nih.gov For the SNAr reaction of this compound, DFT calculations can determine the energy required to form the intermediate Meisenheimer complex and the subsequent energy barrier to expel the chloride leaving group.
These calculations consistently show that nucleophilic attack at the C-4 position has a lower activation energy compared to attack at other positions on the pyridine ring. nih.gov This aligns with experimental observations of regioselectivity. For example, a study on 2,4-dichloroquinazoline found that the calculated activation energy for nucleophilic attack at the 4-position was lower than at the 2-position, explaining the observed product distribution. nih.gov Similar principles apply to 4-chloropyridine systems. By comparing the calculated energy barriers for different potential pathways (e.g., reaction at C-4 vs. C-2, or SNAr vs. azide cycloaddition), researchers can predict the most likely outcome under a given set of conditions.
| Reaction | Calculated Free Energy Barrier (kcal/mol) | Experimentally Derived Activation Free Energy (kcal/mol) |
|---|---|---|
| AChE-catalyzed hydrolysis of 6-MAM | 18.3 | 17.5 |
| BChE-catalyzed hydrolysis of 6-MAM | 20.8 | 20.7 |
This table provides examples of how computational energy barrier calculations correlate with experimental data for related biochemical reactions, illustrating the predictive power of these methods. nih.gov
Insights into Regio- and Stereoselectivity
Computational studies provide profound insights into the factors controlling the regioselectivity of reactions involving substituted pyridines. In the case of this compound, theoretical models can quantify the electronic and steric effects that favor nucleophilic attack at the C-4 position. As established by FMO analysis and energy barrier calculations, the C-4 position is electronically activated. wuxiapptec.comnih.gov
Furthermore, computational models can explain more subtle regioselective outcomes. For instance, in the functionalization of 3-chloropyridines via pyridyne intermediates, the regioselectivity of an organomagnesium reagent's addition was rationalized by a coordinating effect of a substituent at the C-2 position, which stabilizes the resulting intermediate. nih.gov While this compound does not form a pyridyne under normal SNAr conditions, this demonstrates how computational analysis can uncover non-obvious directing effects of substituents. For cycloaddition reactions involving the azidomethyl group, computational models can predict the preferred regioisomer (e.g., 1,4- vs. 1,5-disubstituted triazole) by calculating the activation energies for the different approaches of the dipolarophile. mdpi.com Stereoselectivity is less commonly a factor in the primary reactions of the aromatic ring itself but can become critical if chiral centers are present in the nucleophile or in subsequent transformations of the substituted product.
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Applications of 2 Azidomethyl 4 Chloropyridine in Advanced Organic Synthesis
Functionalization Strategies through the Chloro-Pyridine Group
The chlorine atom at the C4 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Derivatization via Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for the derivatization of electron-deficient aromatic systems like halopyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group. For pyridine derivatives, the C2 and C4 positions are particularly activated towards this type of reaction because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.com
The chlorine atom at the C4 position of 2-Azidomethyl-4-chloropyridine serves as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles. This method is particularly effective for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While specific studies detailing extensive SNAr reactions on this compound are not widespread in publicly available literature, the established principles of pyridine chemistry allow for a clear projection of its reactivity with various nucleophiles.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on the 4-Chloropyridine (B1293800) Scaffold
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |
| Alcohols (R-OH) | NaH or K2CO3, DMF, Heat | 4-Alkoxypyridine |
| Phenols (Ar-OH) | K2CO3 or Cs2CO3, DMF or DMSO, Heat | 4-Aryloxypyridine |
| Primary/Secondary Amines (R2NH) | Base (e.g., Et3N or K2CO3), Solvent (e.g., EtOH, NMP), Heat | 4-Aminopyridine |
| Thiols (R-SH) | NaH or Na2CO3, DMF or THF | 4-Thioether |
This table is illustrative of expected reactions based on the known reactivity of 4-chloropyridines.
Construction of Poly-Functionalized Pyridines via Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 4-chloro position of this compound is well-suited for a variety of these transformations, enabling the introduction of alkyl, aryl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent (boronic acid or ester) and is widely used to form biaryl structures. For substrates like 2,4-dichloropyridine, palladium catalysts with specialized ligands have been shown to selectively promote coupling at the C4 position, highlighting its enhanced reactivity under these conditions. A similar regioselectivity would be expected for this compound, allowing for the synthesis of 4-aryl-2-azidomethylpyridines.
Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed, which pairs the chloropyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This reaction provides a direct route to 4-alkynylpyridines, which are versatile intermediates for further transformations, including cyclization reactions or as components in materials science.
Buchwald-Hartwig Amination: As an alternative to classical SNAr for C-N bond formation, the Buchwald-Hartwig amination offers a broader substrate scope and often proceeds under milder conditions. This palladium-catalyzed reaction couples the chloropyridine with primary or secondary amines, providing a highly efficient method for synthesizing complex 4-aminopyridine derivatives.
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4 or PdCl2(dppf), Base (e.g., Na2CO3) | 4-Aryl-2-azidomethylpyridine |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Amine Base (e.g., Et3N) | 4-Alkynyl-2-azidomethylpyridine |
| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-(Amino)-2-azidomethylpyridine |
This table outlines expected outcomes based on established cross-coupling methodologies for chloropyridines.
Multi-Step Synthesis and Convergent Approaches Utilizing this compound
The dual functionality of this compound makes it an ideal building block for both linear and convergent multi-step syntheses. In these strategies, the two reactive sites can be addressed sequentially to build complex molecular frameworks.
A common synthetic approach involves first utilizing the reactivity of the C4-chloro group. For instance, a Suzuki or Sonogashira coupling can be performed to install a key structural fragment. The product of this reaction, a functionalized 2-azidomethylpyridine, retains the azide (B81097) group for subsequent transformations. The azide can then be used in a variety of ways:
Click Chemistry: The azide can undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring. This is a highly efficient and orthogonal reaction, allowing for the linking of the pyridine core to other complex molecules.
Reduction to an Amine: The azide can be reduced to a primary amine (aminomethyl group). This newly formed amine can then participate in further reactions, such as amide bond formation or the construction of new heterocyclic rings.
Intramolecular Cyclization: In a convergent approach, the fragment introduced at the C4 position can be designed to contain a group that reacts with the azidomethyl moiety. For example, after introduction of an alkynyl group at C4 via Sonogashira coupling, an intramolecular cycloaddition could be triggered between the azide and the alkyne to form a fused, tricyclic heteroaromatic system. This strategy allows for the rapid construction of complex polycyclic structures from a single, versatile precursor.
An example of a convergent synthesis could involve the coupling of this compound with a boronic acid that also contains a terminal alkyne. The resulting intermediate would possess both the azide and the alkyne in the same molecule, primed for a subsequent intramolecular "click" reaction to generate a novel, rigid, fused heterocyclic system. Such approaches are highly valued for their efficiency in building molecular complexity.
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes for 2-Azidomethyl-4-chloropyridine
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and improve energy efficiency. mdpi.com Future research will likely focus on developing more sustainable methods for producing this compound, moving away from conventional techniques that may involve hazardous reagents or generate significant waste.
Key areas of investigation will include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields by efficiently heating the reaction mixture. mdpi.com Its application to the synthesis of this compound could offer a more energy-efficient pathway.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as mechanochemical grinding, presents a significant opportunity to minimize waste. mdpi.com Additionally, the use of environmentally benign solvents like water or ethanol in synthetic protocols is a desirable goal. nih.gov
Photocatalysis: Utilizing visible light energy to drive chemical reactions is a promising green technology. nih.gov Developing a photocatalytic route to synthesize or functionalize this compound could offer a mild and efficient alternative to traditional thermal methods. mdpi.com
Catalytic Approaches: The exploration of recyclable, non-toxic catalysts, including biocatalysts or heterogeneous catalysts, can improve the atom economy and reduce the environmental footprint of the synthesis. mdpi.com
The table below illustrates potential green chemistry approaches that could be explored for the synthesis of this compound.
| Green Chemistry Approach | Potential Advantage | Relevant Principle |
| Microwave Irradiation | Reduced reaction time, energy efficiency | Principle 6 (Design for Energy Efficiency) |
| Ultrasonic-Assisted Synthesis | Enhanced reaction rates and yields | Principle 6 (Design for Energy Efficiency) |
| Solvent-Free Grinding | Elimination of solvent waste | Principle 5 (Safer Solvents and Auxiliaries) |
| Use of Green Solvents (e.g., Water, Ethanol) | Reduced toxicity and environmental impact | Principle 5 (Safer Solvents and Auxiliaries) |
| Photocatalysis | Use of renewable energy source (light) | Principle 6 (Design for Energy Efficiency) |
Exploration of Novel Reactivity Patterns for the Compound
The bifunctional nature of this compound—possessing both an azide (B81097) and a chloro substituent—offers a rich landscape for exploring novel chemical reactions. Future research will delve into the unique reactivity arising from the interplay of these two functional groups.
The Azido Group as a Chemical Handle: The azidomethyl group is a versatile precursor for various transformations. Its reduction can yield the corresponding amine, providing a route to amides, sulfonamides, and other nitrogen-containing derivatives. Furthermore, it is a key component in 1,3-dipolar cycloaddition reactions, famously used in "click chemistry" to form triazoles. Exploring these reactions can lead to the synthesis of novel compound libraries.
Nucleophilic Substitution at the Chloro Position: The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution. nih.govnih.gov This allows for the introduction of a wide array of functional groups, including ethers, thioethers, and amines, by reacting the compound with various nucleophiles. nih.govnih.gov
Intramolecular Cyclizations: The proximity of the azidomethyl and chloro groups may enable novel intramolecular cyclization reactions under specific conditions, leading to the formation of fused heterocyclic systems. Investigating thermal, photochemical, or metal-catalyzed cyclization pathways could yield unique molecular scaffolds.
Design of Advanced Materials and Functional Molecules Incorporating the this compound Scaffold
The unique functionalities of this compound make it an attractive building block for the design of advanced materials and functional molecules.
Functional Polymers: The azido group is an ideal handle for modifying polymers using click chemistry. By grafting this compound onto polymer backbones, new materials with tailored properties can be developed. The pyridine nitrogen and the chloro-substituent offer sites for further functionalization, such as quaternization to create cationic polymers or cross-coupling reactions to attach other moieties.
Coordination Chemistry and Metal Complexes: The pyridine nitrogen atom is a well-known ligand for coordinating with metal ions. This opens the possibility of synthesizing novel metal complexes. These complexes could be explored for applications in catalysis, sensing, or as functional materials with interesting magnetic or optical properties.
Bioconjugation: The azide functionality allows for the attachment of the this compound scaffold to biomolecules through click chemistry. This could be used to develop chemical probes or to modify biological systems for therapeutic or diagnostic purposes.
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The synthesis and handling of azide-containing compounds can pose safety challenges, particularly on a larger scale. Flow chemistry offers a safer and more efficient alternative to traditional batch processing.
Enhanced Safety and Control: Continuous flow reactors handle only small volumes of reactive intermediates at any given time, which significantly mitigates the risks associated with potentially explosive azides. nih.govbeilstein-journals.org This technology allows for precise control over reaction parameters such as temperature and pressure, leading to improved consistency and yield. researchgate.net
Automated Synthesis: The integration of flow chemistry with automated systems allows for high-throughput synthesis and optimization of reaction conditions. mdpi.com This is particularly valuable for creating libraries of derivatives for screening in drug discovery or materials science applications.
The table below compares key features of batch versus flow synthesis for azide compounds.
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous material | Inherently safer due to small reaction volumes |
| Heat Transfer | Often inefficient, risk of local hot spots | Highly efficient, precise temperature control |
| Scalability | Can be challenging and require significant redevelopment | More straightforward scale-up by running longer or in parallel |
| Process Control | Limited control over mixing and residence time | Precise control over reaction parameters |
| Integration | Difficult to integrate multiple steps | Well-suited for multi-step, integrated synthesis nih.govbeilstein-journals.org |
Advanced Spectroscopic and Structural Elucidation for Reaction Intermediates and Products
A thorough understanding of the reaction mechanisms and product structures is crucial for developing novel applications. Future work will require the use of advanced analytical techniques.
In-situ Spectroscopic Analysis: Techniques such as in-situ FTIR and NMR spectroscopy can be coupled with flow reactors to monitor reactions in real-time. This provides valuable kinetic and mechanistic data, allowing for the identification of transient intermediates that are difficult to isolate in batch processes.
Multi-dimensional NMR: For the unambiguous structural characterization of complex derivatives of this compound, advanced NMR techniques (e.g., COSY, HSQC, HMBC) will be essential. These methods help to fully assign the proton and carbon signals, especially in novel heterocyclic systems.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. Obtaining crystal structures of this compound and its derivatives is critical for understanding their solid-state packing, conformational preferences, and intermolecular interactions.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized compounds. researchgate.net Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by analyzing fragmentation patterns.
Q & A
Q. How should kinetic studies for azide-containing compounds be designed to ensure accuracy?
- Employ stopped-flow UV-Vis spectroscopy to track rapid azide-alkyne cycloadditions (CuAAC). Control variables:
- Catalyst concentration (Cu(I) vs. Ru(II)).
- Solvent polarity effects on transition states.
- In situ IR monitoring for intermediate detection .
Methodological Notes
- Data Contradiction Analysis : Cross-disciplinary validation (e.g., crystallography + DFT) resolves spectral ambiguities .
- Experimental Design : DOE and high-throughput screening minimize trial-and-error inefficiencies .
- Safety-Centric Workflows : Integrate hazard assessments (e.g., CHETAH predictive models) during synthesis planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
